2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Overview
Description
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is an organic compound characterized by a bicyclic structure with a carboxylic acid functional group. This compound is notable for its rigid bicyclo[2.2.1]heptane framework, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the bicyclic structure. Subsequent hydrolysis and decarboxylation yield the desired acetic acid derivative. The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity and influencing biochemical pathways. This specificity makes the compound valuable in studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-acetic acid: Shares a similar bicyclic structure but differs in the position of the carboxylic acid group.
Isobornyl acetate: Another bicyclic compound with an acetate functional group, used in fragrance and flavor industries.
Bornyl acetate: Similar to isobornyl acetate, with applications in perfumery and as a chemical intermediate.
Uniqueness
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGJQMCNYJEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-71-8 | |
Record name | 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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